- Preparation of quinazoline derivatives and their use in the treatment of ocular disorders, World Intellectual Property Organization, , ,
Cas no 959237-68-4 (7-bromo-2,4-dichloro-quinazoline)

959237-68-4 structure
Nom du produit:7-bromo-2,4-dichloro-quinazoline
Numéro CAS:959237-68-4
Le MF:C8H3BrCl2N2
Mégawatts:277.932818651199
MDL:MFCD09954890
CID:1027620
PubChem ID:34176248
7-bromo-2,4-dichloro-quinazoline Propriétés chimiques et physiques
Nom et identifiant
-
- 7-Bromo-2,4-dichloroquinazoline
- 2,4-DICHLORO-7-BROMOQUINAZOLINE
- 7-Bromo-2,4-dichloroquizoline
- 7-bromo-2,4-dichioro-quinazoline
- 7-bromo-2,4-dichloro-quinazoline
- PubChem20944
- RDCSNKDVAPJWGR-UHFFFAOYSA-N
- Quinazoline, 7-bromo-2,4-dichloro-
- TRA0051196
- PB19068
- VZ22528
- SY007273
- BC004611
- AB1000938
- W9790
- ST24029893
- 7-Bromo-2,4-dichloroquinazoline (ACI)
-
- MDL: MFCD09954890
- Piscine à noyau: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
- La clé Inchi: RDCSNKDVAPJWGR-UHFFFAOYSA-N
- Sourire: ClC1N=C2C(C=CC(=C2)Br)=C(Cl)N=1
Propriétés calculées
- Qualité précise: 275.88600
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 193
- Surface topologique des pôles: 25.8
Propriétés expérimentales
- Le PSA: 25.78000
- Le LogP: 3.69910
7-bromo-2,4-dichloro-quinazoline Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Conditions de stockage:Inert atmosphere,2-8°C
7-bromo-2,4-dichloro-quinazoline Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
7-bromo-2,4-dichloro-quinazoline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317107-2.5g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 95.0% | 2.5g |
$85.0 | 2025-03-19 | |
Chemenu | CM104427-10g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 97% | 10g |
$272 | 2024-07-18 | |
Enamine | EN300-317107-1.0g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 95.0% | 1.0g |
$69.0 | 2025-03-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-25g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 25g |
¥2500.00 | 2024-07-09 | |
Enamine | EN300-317107-0.25g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 95.0% | 0.25g |
$35.0 | 2025-03-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-0.25g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 0.25g |
¥67.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-10g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 10g |
¥1125.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-100g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 100g |
¥10000.00 | 2024-07-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00660-1G |
7-bromo-2,4-dichloro-quinazoline |
959237-68-4 | 97% | 1g |
¥ 554.00 | 2023-04-12 | |
Chemenu | CM104427-5g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 97% | 5g |
$138 | 2024-07-18 |
7-bromo-2,4-dichloro-quinazoline Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
Référence
- Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; rt; 4 h, 100 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Référence
- Preparation of nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; rt; 36 h, reflux
Référence
- Morpholinylquinazolines as DNA-PK inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C
Référence
- Preparation of substituted 5-(quinazolin-2-yl)pyrimidin-2-amine derivatives useful as PI3K/mTOR inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
Référence
- An allosteric modulator binds to a conformational hub in the β2 adrenergic receptorNature Chemical Biology, 2020, 16(7), 749-755,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Preparation of quinazoline nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 16 h, 0 °C → 110 °C
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Référence
- Triazoloquinazolines as diacylglycerol kinase modulating compounds and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 3 h, rt → 200 °C; 200 °C → 80 °C
1.2 Reagents: Water ; 80 °C
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C
1.2 Reagents: Water ; 80 °C
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C
Référence
- Synthesis, Inhibitory Activity and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline CoreACS Medicinal Chemistry Letters, 2021, 12(4), 610-616,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux
Référence
- Characterizing the antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines toward multidrug-resistant Acinetobacter baumanniiAntimicrobial Agents and Chemotherapy, 2017, 61(6),,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C
Référence
- Preparation of morpholinylheteroarylquinazolinylphenylcarbonylphenylurea derivatives and analogs for use as dual PI3K/mTOR inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 4 h, 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Heterocyclic compounds as PRMT5 inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: N,N-Diethylaniline , Phosphorus oxychloride ; 4 h, reflux
Référence
- Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonistsBioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907,
Synthetic Routes 14
Conditions de réaction
1.1 3 h, rt → 200 °C; cooled
1.2 Reagents: Water
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled
1.4 Reagents: Water ; 0 °C
1.2 Reagents: Water
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled
1.4 Reagents: Water ; 0 °C
Référence
- Preparation of quinazolinediamine derivatives for use as antibiotics, United States, , ,
7-bromo-2,4-dichloro-quinazoline Raw materials
- Urea
- 7-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 2-Amino-4-bromobenzoic acid
- 2-Amino-6-bromobenzoic acid
- 2-Amino-4-bromobenzonitrile
7-bromo-2,4-dichloro-quinazoline Preparation Products
7-bromo-2,4-dichloro-quinazoline Littérature connexe
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline

Pureté:99%
Quantité:10g
Prix ($):204.0